Edaglitazone sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

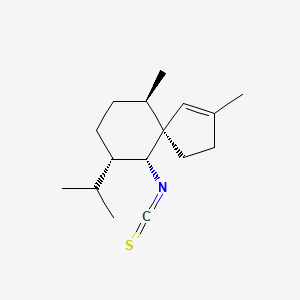

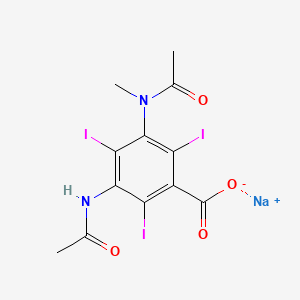

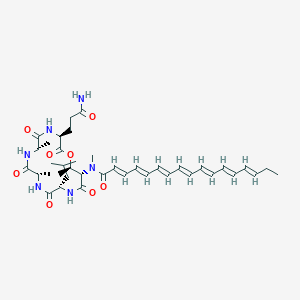

Edaglitazon-Natrium ist eine synthetische organische Verbindung, die für ihre Rolle als potenter und selektiver Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors gamma (PPARγ) bekannt ist . Es wurde für seine potenzielle Verwendung bei der Behandlung von Typ-2-Diabetes mellitus untersucht, da es die Insulinsensitivität verbessert und die Glukoseoxidation verstärkt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Edaglitazon-Natrium umfasst mehrere Schritte, beginnend mit der Herstellung der Thiazolidindion-Grundstruktur. Die wichtigsten Schritte beinhalten:

Bildung des Thiazolidindion-Kerns: Dies beinhaltet die Reaktion eines geeigneten Thiazolidinderivats mit einem geeigneten Acylierungsmittel unter kontrollierten Bedingungen.

Einführung des Benzothiophen-Moleküls: Dieser Schritt beinhaltet die Kupplung des Thiazolidindion-Kerns mit einem Benzothiophen-Derivat unter Verwendung eines geeigneten Kupplungsreagenzes.

Endgültige Modifikationen:

Industrielle Produktionsmethoden

Die industrielle Produktion von Edaglitazon-Natrium beinhaltet in der Regel eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Batchreaktionen: Durchführung der Synthese in großen Reaktoren mit präziser Kontrolle von Temperatur, Druck und Reaktionszeit.

Reinigung: Verwenden von Techniken wie Kristallisation, Filtration und Chromatographie zur Reinigung des Endprodukts.

Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit der hergestellten Verbindung zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Edaglitazon-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.

Wichtigste gebildete Produkte

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung zur Untersuchung von PPARγ-Agonisten und deren chemischen Eigenschaften verwendet.

Biologie: Untersucht auf seine Auswirkungen auf den Zellstoffwechsel und die Genexpression.

Medizin: Erforscht auf sein Potenzial bei der Behandlung von Typ-2-Diabetes mellitus und verwandten Stoffwechselerkrankungen.

Wirkmechanismus

Edaglitazon-Natrium entfaltet seine Wirkung durch Aktivierung des Peroxisomen-Proliferator-aktivierten Rezeptors gamma (PPARγ), einem nuklearen Rezeptor, der an der Regulierung des Glukose- und Lipidstoffwechsels beteiligt ist. Nach der Aktivierung moduliert PPARγ die Expression verschiedener Gene, die an der Insulinsensitivität, der Glukoseaufnahme und dem Lipidstoffwechsel beteiligt sind. Dies führt zu einer verbesserten Insulinsensitivität, einer verstärkten Glukoseoxidation und einer insgesamt besseren Glukosehomöostase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of edaglitazone sodium involves multiple steps, starting with the preparation of the core thiazolidinedione structure. The key steps include:

Formation of the Thiazolidinedione Core: This involves the reaction of a suitable thiazolidine derivative with an appropriate acylating agent under controlled conditions.

Introduction of the Benzothiophene Moiety: This step involves the coupling of the thiazolidinedione core with a benzothiophene derivative using a suitable coupling reagent.

Final Modifications:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactions: Conducting the synthesis in large reactors with precise control over temperature, pressure, and reaction time.

Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.

Analyse Chemischer Reaktionen

Types of Reactions

Edaglitazone sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying PPARγ agonists and their chemical properties.

Biology: Investigated for its effects on cellular metabolism and gene expression.

Medicine: Explored for its potential in treating type 2 diabetes mellitus and related metabolic disorders.

Wirkmechanismus

Edaglitazone sodium exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism. Upon activation, PPARγ modulates the expression of various genes involved in insulin sensitivity, glucose uptake, and lipid metabolism. This leads to improved insulin sensitivity, enhanced glucose oxidation, and overall better glucose homeostasis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ciglitazon: Eine weitere Thiazolidindion-Verbindung mit PPARγ-Agonistenaktivität.

Rosiglitazon: Ein bekannter PPARγ-Agonist, der zur Behandlung von Typ-2-Diabetes eingesetzt wird.

Pioglitazon: Ein weiterer PPARγ-Agonist mit ähnlichen therapeutischen Anwendungen.

Einzigartigkeit von Edaglitazon-Natrium

Edaglitazon-Natrium ist einzigartig aufgrund seiner hohen Potenz und Selektivität für PPARγ im Vergleich zu anderen ähnlichen Verbindungen. Es hat sich gezeigt, dass es über 100-mal potenter als Ciglitazon ist, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Eigenschaften

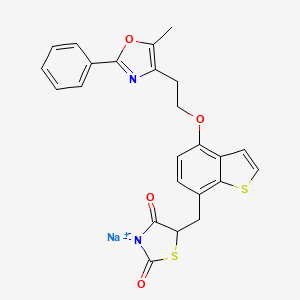

CAS-Nummer |

369631-81-2 |

|---|---|

Molekularformel |

C24H19N2NaO4S2 |

Molekulargewicht |

486.5 g/mol |

IUPAC-Name |

sodium;5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |

InChI |

InChI=1S/C24H20N2O4S2.Na/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20;/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28);/q;+1/p-1 |

InChI-Schlüssel |

SIIGOZKPQPCNLP-UHFFFAOYSA-M |

SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)[N-]C(=O)S5.[Na+] |

Kanonische SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)[N-]C(=O)S5.[Na+] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-](/img/structure/B1260023.png)

![Sodium tetrakis[3,5-bis(2-methoxyhexafluoro-2-propyl)phenyl]borate](/img/structure/B1260032.png)

![1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B1260043.png)